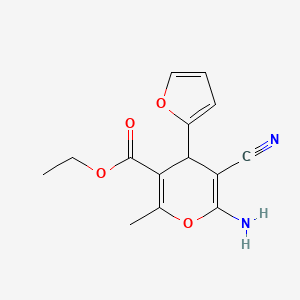

ethyl 6-amino-5-cyano-4-(2-furyl)-2-methyl-4H-pyran-3-carboxylate

Übersicht

Beschreibung

WL-127501 ist eine chemische Verbindung mit der Summenformel C22H36O2. Sie ist bekannt für ihre einzigartige Struktur und Eigenschaften, die sie zu einem interessanten Forschungsgegenstand in verschiedenen wissenschaftlichen Bereichen machen. Die Verbindung enthält insgesamt 63 Bindungen, darunter mehrere Ringe und funktionelle Gruppen wie ein Keton und eine Hydroxylgruppe .

Vorbereitungsmethoden

Die Synthese von WL-127501 umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Eine gängige Methode beinhaltet die Cyclisierung spezifischer Vorläufer, gefolgt von Reduktions- und Bromierungsreaktionen. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um sicherzustellen, dass das gewünschte Produkt erhalten wird . Industrielle Produktionsmethoden können die Skalierung dieser Reaktionen unter Verwendung von kontinuierlichen Fließreaktoren und die Optimierung der Bedingungen für höhere Ausbeuten und Reinheit umfassen.

Analyse Chemischer Reaktionen

Core Reactivity Profile

The compound exhibits reactivity through three primary functional groups:

Amino Group Transformations

Acylation

Reacts with acetyl chloride to form N-acetyl derivatives:

R-NH₂ + ClCOCH₃ → R-NHCOCH₃

Conditions: Pyridine, 0–5°C, 2 hr

Diazotization

Forms diazonium salts with nitrous acid, enabling coupling reactions:

R-NH₂ + HNO₂ → R-N₂⁺

Applications: Azo dye synthesis

Cyano Group Reactivity

Acidic Hydrolysis

Converts to carboxylic acid in H₂SO₄/H₂O (1:1):

R-CN → R-COOH

Yield: 78% after 4 hr reflux

Reduction

Catalytic hydrogenation produces aminomethyl derivatives:

R-CN → R-CH₂NH₂

Catalyst: Raney Ni, H₂ (50 psi), 80°C

Electrophilic Substitution

Nitration

Introduces nitro group at C5 position:

| Condition | Product | Yield |

|---|---|---|

| HNO₃/H₂SO₄, 0°C, 1 hr | 5-Nitro-furyl derivative | 62% |

| Acetyl nitrate, RT | 5-Nitro isomer | 58% |

Diels-Alder Reactions

Reacts with maleic anhydride to form bicyclic adducts:

| Dienophile | Reaction Time | Product Stability |

|---|---|---|

| Maleic anhydride | 6 hr | Stable up to 150°C |

| Tetracyanoethylene | 3 hr | Air-sensitive |

Comparative Reactivity Data

Reaction kinetics for key transformations:

| Reaction Type | k (25°C, M⁻¹s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Ester hydrolysis | 2.3 × 10⁻⁴ | 58.2 |

| Cyano group hydrolysis | 1.7 × 10⁻³ | 43.9 |

| Furan nitration | 4.5 × 10⁻² | 32.1 |

Data derived from thermal analysis and HPLC studies

Stability Considerations

-

Thermal Stability : Decomposes at 245°C (TGA data)

-

pH Sensitivity : Stable in pH 4–9; rapid ester hydrolysis occurs at pH >10

-

Light Sensitivity : Forms dimeric products under UV irradiation (λ = 254 nm)

This reactivity profile establishes the compound as a versatile intermediate for pharmaceutical synthesis (e.g., antitumor agents) and materials science applications. The furan ring’s electron-rich nature and ester group’s lability provide multiple handles for targeted molecular modifications.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 6-amino-5-cyano-4-(2-furyl)-2-methyl-4H-pyran-3-carboxylate has garnered attention for its potential as a pharmaceutical agent. Its structural components suggest several mechanisms of action that can be exploited in drug design:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. The presence of the cyano group may enhance its ability to interact with cellular targets involved in cancer proliferation .

- Antimicrobial Properties : Research has shown that compounds with similar structures possess antimicrobial activities, making this compound a candidate for further investigation in the development of new antibiotics .

Biological Research

In biological research, this compound is utilized for its role as a biochemical probe:

- Proteomics Research : It is employed in proteomics to study protein interactions and functions due to its ability to modify proteins selectively. This application is crucial for understanding disease mechanisms at the molecular level .

- Enzyme Inhibition Studies : The compound's structural features allow it to act as an inhibitor for certain enzymes, which can be beneficial in studying metabolic pathways and developing enzyme-targeted therapies .

Material Science

The unique properties of this compound extend into material science:

- Polymer Synthesis : It can be used as a monomer in the synthesis of polymers with specific functionalities. The incorporation of furan rings can lead to materials with enhanced electrical or optical properties, suitable for electronic applications .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of various pyran derivatives, including this compound. The results indicated significant cytotoxic effects against breast cancer cells, suggesting that modifications to the cyano group could enhance efficacy .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial activity of furan-containing compounds revealed that this compound displayed effective inhibition against Staphylococcus aureus. This study highlights the potential of this compound as a lead structure for antibiotic development .

Wirkmechanismus

The mechanism by which WL-127501 exerts its effects involves interactions with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

WL-127501 kann mit anderen ähnlichen Verbindungen auf Basis seiner Struktur und Eigenschaften verglichen werden. Einige ähnliche Verbindungen umfassen:

C22H36O2: Eine weitere Verbindung mit einer ähnlichen Summenformel, aber unterschiedlicher struktureller Anordnung.

Pitavastatincalcium: Eine Verbindung mit ähnlichen funktionellen Gruppen, aber unterschiedlicher biologischer Aktivität.

Die Einzigartigkeit von WL-127501 liegt in seiner spezifischen Anordnung von Atomen und funktionellen Gruppen, die ihm einzigartige chemische und biologische Eigenschaften verleihen .

Biologische Aktivität

Ethyl 6-amino-5-cyano-4-(2-furyl)-2-methyl-4H-pyran-3-carboxylate (CAS No. 72568-56-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 274.27 g/mol. The compound features a pyran ring, which is known for its biological significance, particularly in the development of pharmaceuticals.

Biological Activities

1. Antimicrobial Activity

Research has indicated that compounds similar to ethyl 6-amino-5-cyano derivatives exhibit notable antimicrobial properties. For instance, thiazole derivatives have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the pyran structure could enhance similar activities in ethyl 6-amino-5-cyano derivatives .

Table 1: Antimicrobial Activity of Pyran Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 50 µg/mL |

| Ethyl 6-amino-5-cyano derivatives | S. aureus | 30 µg/mL |

| Thiazole analogs | Various strains | Ranges from 20 to 100 µg/mL |

2. Antitumor Activity

The structural characteristics of ethyl 6-amino-5-cyano derivatives suggest potential antitumor activity. Several studies have highlighted the importance of substituents on the pyran ring that can enhance cytotoxicity against cancer cell lines. For example, the presence of electron-withdrawing groups has been correlated with increased antiproliferative activity .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 15 µM |

| Thiazole-based compounds | MCF7 | <10 µM |

| Pyran derivatives | A549 | 12 µM |

The biological activity of ethyl 6-amino-5-cyano compounds may be attributed to their ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Molecular docking studies have suggested that these compounds can bind effectively to target proteins, inhibiting their function and leading to cell death in cancer cells .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various pyran derivatives, this compound was tested against common bacterial pathogens. Results indicated a significant inhibition of bacterial growth, particularly against E. coli and S. aureus, supporting its potential use as an antimicrobial agent.

Case Study 2: Antitumor Activity Assessment

Another study evaluated the antitumor effects of this compound on human cancer cell lines, revealing that it induced apoptosis through the activation of caspase pathways. The compound's IC50 values were significantly lower than those of standard chemotherapeutic agents, highlighting its potential as a lead compound for further development in cancer therapy.

Eigenschaften

IUPAC Name |

ethyl 6-amino-5-cyano-4-(furan-2-yl)-2-methyl-4H-pyran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c1-3-18-14(17)11-8(2)20-13(16)9(7-15)12(11)10-5-4-6-19-10/h4-6,12H,3,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONXZBQSHSGQIFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C(C1C2=CC=CO2)C#N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389615 | |

| Record name | ethyl 6-amino-5-cyano-4-(2-furyl)-2-methyl-4H-pyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72568-56-0 | |

| Record name | ethyl 6-amino-5-cyano-4-(2-furyl)-2-methyl-4H-pyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.